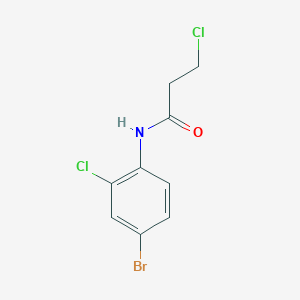

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Übersicht

Beschreibung

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

Compounds with similar structures, such as profenofos, have been shown to inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in target organisms, leading to their eventual death .

Biochemical Pathways

Similar compounds have been shown to interfere with the biosynthesis of certain bacterial lipids . This interference disrupts the normal functioning of bacterial cells, leading to their death .

Result of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs or as a tool compound in biological studies.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infections and cancer. It can also be used as a lead compound for the development of new pharmaceuticals.

Industry: Employed as a building block in the synthesis of various industrial chemicals and materials. It can also be used in the production of agrochemicals and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide can be compared with other similar compounds, such as:

N-(4-bromo-2-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group. It may have different biological activities and chemical reactivity.

N-(4-bromo-2-chlorophenyl)-2-chloropropanamide: Similar structure but with a different position of the chlorine atom on the propanamide chain. This can affect its chemical properties and biological activities.

N-(4-bromo-2-chlorophenyl)-3-methylpropanamide: Similar structure but with a methyl group on the propanamide chain. This can influence its solubility and reactivity.

Biologische Aktivität

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 1098343-13-5

- Molecular Formula : C9H8BrCl2N O

- Molecular Weight : 296.97 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 3-chloropropanamine. The reaction is carried out in an organic solvent such as dichloromethane, followed by purification through column chromatography.

This compound exhibits various biological activities, primarily through its interaction with specific protein targets. It has been noted for its potential as a modulator of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Increased HDAC activity is associated with several diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit HDAC activity, leading to increased acetylation of histones. This modification can enhance the expression of tumor suppressor genes and decrease the expression of oncogenes, making it a candidate for cancer therapy .

Case Studies

-

HDAC Inhibition in Cancer Cells :

- A study investigated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The compound was shown to increase acetylation levels of histones, suggesting its role as an HDAC inhibitor .

- Neuroprotective Effects :

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRXTRJGREVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.